Benzo[D]oxazol-2-ylmethanamine
CAS No.: 101333-98-6
Cat. No.: VC20764653
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101333-98-6 |
|---|---|
| Molecular Formula | C8H8N2O |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 1,3-benzoxazol-2-ylmethanamine |
| Standard InChI | InChI=1S/C8H8N2O/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2 |
| Standard InChI Key | YKUMWOOPDHGKIR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(O2)CN |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)CN |
Introduction
Chemical Identity and Properties
Benzo[D]oxazol-2-ylmethanamine is identified by several synonyms in scientific literature and commercial catalogs, reflecting its widespread use in chemical research. The compound possesses a distinctive molecular structure that contributes to its reactivity and potential applications in pharmaceutical development.
Nomenclature and Identification
The compound is known by multiple names in scientific and commercial contexts, allowing for comprehensive identification across different databases and literature sources.
Table 1: Identification Parameters of Benzo[D]oxazol-2-ylmethanamine
| Parameter | Information |
|---|---|
| CAS Number | 101333-98-6 |
| Chemical Name | BENZO[D]OXAZOL-2-YLMETHANAMINE |
| Common Synonyms | 2-Benzoxazolemethanamine, 2-(Aminomethyl)benzoxazole, 1,3-Benzoxazol-2-ylmethylamine |
| Additional Identifiers | CHEMBRDG-BB 4101049, 2-(Methanamine)benzoxazole, C-Benzooxazol-2-yl-methylamine |
| HS Code | 2934999090 |
The compound's systematic naming reflects its molecular structure, with the primary functional groups clearly indicated .
Physical and Chemical Properties
Benzo[D]oxazol-2-ylmethanamine possesses specific physical and chemical characteristics that determine its behavior in various chemical processes and applications.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Physical Appearance | Red solid (in crude form) |
| Structure | Benzoxazole ring with aminomethyl substituent at 2-position |
| Functional Groups | Heterocyclic aromatic (benzoxazole), primary amine |
The compound's relatively low molecular weight and specific functional groups contribute to its reactivity profile and potential applications in organic synthesis .
Molecular Structure and Reactivity
The molecular architecture of Benzo[D]oxazol-2-ylmethanamine directly influences its chemical behavior and reactivity patterns, making it valuable in various synthetic pathways.
Structural Features
Benzo[D]oxazol-2-ylmethanamine consists of a benzoxazole core with an aminomethyl group attached at the 2-position. The benzoxazole portion comprises a fused ring system containing benzene and oxazole, while the aminomethyl group provides a nucleophilic center for various reactions.
The compound's structure allows for dual reactivity – the benzoxazole portion can participate in electrophilic aromatic substitution reactions, while the primary amine group can undergo nucleophilic reactions, making it a versatile building block in organic synthesis .
Reactivity Patterns
The reactivity of this compound is largely determined by the nucleophilic character of the amine group and the potential for coordination through nitrogen atoms. Based on the properties of related benzoxazole derivatives, the following reactivity patterns can be expected:
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Nucleophilic reactions through the primary amine group
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Potential for coordination with metals through the nitrogen atoms
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Ring-opening reactions of the benzoxazole portion under specific conditions, as observed in related compounds
The benzoxazole ring in similar compounds has been shown to undergo ring-opening reactions, particularly when nucleophilic attack occurs at the carbon atom of the oxazole ring .
Synthesis Methods
The synthesis of Benzo[D]oxazol-2-ylmethanamine can be achieved through various methods, with the most documented approach involving hydrogenation of appropriate precursors.
Hydrogenation Method
A well-established synthesis route involves the catalytic hydrogenation of benzyl N-(1,3-benzoxazol-2-ylmethyl)carbamate using palladium on carbon as a catalyst.
Reaction Conditions:
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Starting material: Benzyl N-(1,3-benzoxazol-2-ylmethyl)carbamate (0.5 g, 1.77 mmol)
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Catalyst: Pd/C (500 mg, 10% purity)
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Solvent: Methanol (50 mL)
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Additional reagent: NH₃·H₂O (2 mL)
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Temperature: 25°C
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Pressure: H₂ (15 psi) atmosphere
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Reaction time: 2 hours
The synthesis procedure involves:
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Degassing and purging the reaction mixture with H₂ (three times)
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Stirring at 25°C for 2 hours under H₂ atmosphere
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Filtering the reaction mixture
This method represents a straightforward approach to obtaining the target compound through hydrogenolysis of the carbamate protecting group.
| Manufacturer | Product Number | Product Description | Packaging | Price (USD) |
|---|---|---|---|---|
| Biosynth Carbosynth | FB117074 | 1,3-Benzoxazol-2-ylmethylamine hydrochloride | 50 mg | $200 |
| Biosynth Carbosynth | FB117074 | 1,3-Benzoxazol-2-ylmethylamine hydrochloride | 100 mg | $300 |
| Apolloscientific | OR470756 | 2-(Aminomethyl)benzoxazole | 250 mg | $305 |
| SynQuest Laboratories | 4H56-1-0J0 | 2-(Aminomethyl)benzoxazole | 250 mg | $336 |
| Biosynth Carbosynth | FB117074 | 1,3-Benzoxazol-2-ylmethylamine hydrochloride | 250 mg | $400 |
The compound appears to be primarily available in research quantities, indicating its use primarily in laboratory settings rather than industrial applications .
| Parameter | Classification |
|---|---|
| GHS Symbols | GHS05, GHS07 |
| Signal Word | Danger |
| Hazard Statements | H302-H317-H318-H335 |
| Hazard Meanings | Harmful if swallowed; May cause an allergic skin reaction; Causes serious eye damage; May cause respiratory irritation |
These hazard classifications indicate that the compound requires careful handling to prevent adverse health effects .
| Precautionary Statement Codes | Recommended Actions |
|---|---|
| P261, P271 | Avoid breathing dust/fumes; Use only outdoors or in a well-ventilated area |
| P264, P270 | Wash hands thoroughly after handling; Do not eat, drink, or smoke when using this product |
| P272, P280 | Contaminated work clothing should not be allowed out of the workplace; Wear protective gloves/eye protection |
| P301+P312, P330 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell; Rinse mouth |
| P302+P352, P333+P313 | IF ON SKIN: Wash with plenty of soap and water; If skin irritation or rash occurs: Get medical advice/attention |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |
| P305+P351+P338, P310 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing; Immediately call a POISON CENTER or doctor |
| P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed; Store locked up |
| P501 | Dispose of contents/container to approved waste disposal facility |
These precautionary measures align with standard laboratory safety protocols for handling hazardous chemical compounds .
Related Compounds and Structural Analogs
Understanding the relationship between Benzo[D]oxazol-2-ylmethanamine and structurally similar compounds provides context for its chemical behavior and potential applications.
Structural Variations
Several structural analogs and derivatives of Benzo[D]oxazol-2-ylmethanamine have been reported in the chemical literature:
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Benzo[d]oxazol-2(3H)-one derivatives - structurally related compounds with different functional groups at the 2-position
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Compounds containing methanimine and benzoxazole fragments, which undergo interesting transformations including the formation of imidazole rings
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Hydrochloride salt forms, which modify the compound's solubility and handling properties
These structural analogs demonstrate the versatility of the benzoxazole scaffold in diverse chemical applications.
Structural Transformations
The benzoxazole ring in related compounds has been observed to undergo specific transformations that might inform the reactivity of Benzo[D]oxazol-2-ylmethanamine:
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Ring-opening reactions under nucleophilic conditions, leading to o-aminophenol moieties
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Formation of imidazole rings through reactions involving methanimino groups
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Conversion to (benzo[d]oxazol-2-yl)arylmethanones under specific heating conditions
These transformations suggest potential reactivity patterns that might be exploited in synthetic applications of Benzo[D]oxazol-2-ylmethanamine.
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